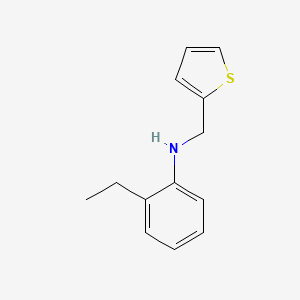

2-ethyl-N-(thiophen-2-ylmethyl)aniline

Description

2-Ethyl-N-(thiophen-2-ylmethyl)aniline is an aromatic amine derivative featuring a substituted aniline core with a 2-ethyl group and an N-bound thiophen-2-ylmethyl substituent. Its molecular formula is C₁₃H₁₅NS, and it belongs to a class of compounds where structural modifications on the aniline ring or thiophene moiety influence physicochemical and biological properties.

For example, N-(thiophen-2-ylmethyl)aniline derivatives are synthesized via reductive N-alkylation of aniline with thiophenemethylamine using carboxylic acids and borazane under mild conditions . Similarly, the introduction of ethyl groups to aromatic amines often involves Friedel-Crafts alkylation or nucleophilic substitution .

Properties

Molecular Formula |

C13H15NS |

|---|---|

Molecular Weight |

217.33 g/mol |

IUPAC Name |

2-ethyl-N-(thiophen-2-ylmethyl)aniline |

InChI |

InChI=1S/C13H15NS/c1-2-11-6-3-4-8-13(11)14-10-12-7-5-9-15-12/h3-9,14H,2,10H2,1H3 |

InChI Key |

XSUQPKLNHKYFPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NCC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 2-ethyl aniline with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-ethyl-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., 2-ethyl, 4-methyl) increase the basicity of the aniline nitrogen, while electron-withdrawing groups (e.g., ethynyl, nitro) reduce it. For instance, the ethynyl group in C₁₃H₁₁NS () introduces rigidity and alters conjugation .

Physicochemical Properties

- NMR Data : For N-(thiophen-2-ylmethyl)aniline (CAS 40625-28-3), ¹H NMR shows aromatic protons at δ 7.24–6.72 ppm and a singlet for the CH₂ group at δ 4.55 . The 2-ethyl substituent in the target compound would likely upshift aromatic protons due to increased electron density.

- Solubility : Thiophene-containing anilines generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor solubility in water .

Biological Activity

2-Ethyl-N-(thiophen-2-ylmethyl)aniline is a compound that falls within the category of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer, antibacterial, and antifungal properties. The synthesis and characterization of its derivatives will also be discussed, along with relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of 2-ethyl-N-(thiophen-2-ylmethyl)aniline can be represented as follows:

This compound can be synthesized through various methods, including the reaction of 2-ethyl aniline with thiophene derivatives. The synthesis often involves steps such as refluxing with appropriate aldehydes to form imine intermediates, followed by purification to yield the final product.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiophene derivatives, including those related to 2-ethyl-N-(thiophen-2-ylmethyl)aniline. For instance, a study evaluated various thiophene-based compounds against human cancer cell lines, demonstrating significant cytotoxic effects. The compounds exhibited selective cytotoxicity against several cancer types, including colon and breast cancer cells.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 4g | HCT-116 | 7.1 |

| 4a | HCT-116 | 10.5 |

| 4c | HCT-116 | 11.9 |

The mechanism of action appears to involve cell cycle arrest at the S and G2/M phases and modulation of tumor suppressor genes such as miR-30C and miR-107, alongside a reduction in oncogenic miR-25 levels .

Antibacterial Activity

The antibacterial properties of thiophene derivatives have been extensively studied. Compounds similar to 2-ethyl-N-(thiophen-2-ylmethyl)aniline have shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds are generally in the low micromolar range.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 5 |

| S. aureus | 10 |

Such findings suggest that these compounds could serve as potential leads for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial activity, certain thiophene derivatives have demonstrated antifungal properties. For example, studies indicate that these compounds can inhibit the growth of fungi such as Candida albicans. The antifungal efficacy is often assessed through similar MIC evaluations.

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 15 |

These results underscore the broad-spectrum potential of thiophene derivatives in combating fungal infections .

Case Studies

- Synthesis and Evaluation of Thiophene Derivatives : A study synthesized a series of thiophene-based anilines and evaluated their biological activities against various pathogens. The results indicated that specific substitutions on the thiophene ring significantly enhanced both antibacterial and antifungal activities .

- Mechanistic Studies on Anticancer Activity : Another research project focused on elucidating the mechanisms by which thiophene derivatives exert anticancer effects. It was found that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, further establishing their therapeutic potential .

Q & A

Q. What are the recommended methods for synthesizing 2-ethyl-N-(thiophen-2-ylmethyl)aniline and validating its purity?

Methodological Answer: The compound can be synthesized via reductive N-alkylation of primary amines using carboxylic acids and borazane under mild conditions. For example, a modified procedure involves reacting 2-ethylaniline with thiophene-2-carbaldehyde in the presence of a reducing agent, followed by purification via flash column chromatography (petroleum ether:AcOEt = 30:1 v/v) to achieve 87% yield. Purity validation should include:

Q. How can researchers characterize the molecular structure of 2-ethyl-N-(thiophen-2-ylmethyl)aniline using spectroscopic techniques?

Methodological Answer: A multi-technique approach is recommended:

- FT-IR : Identify N–H stretching (~3400 cm⁻¹) and C–S (thiophene) vibrations (~700 cm⁻¹) .

- UV-Vis : Analyze π→π* transitions in the aromatic and thiophene moieties (e.g., λmax ≈ 270–310 nm) .

- NMR : Use ¹H/¹³C NMR to assign substituent environments (e.g., δ 147.6 ppm for the aniline carbon adjacent to nitrogen) .

Q. What crystallographic software tools are suitable for determining the crystal structure of 2-ethyl-N-(thiophen-2-ylmethyl)aniline derivatives?

Methodological Answer:

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for small molecules .

- Mercury CSD : To visualize intermolecular interactions (e.g., hydrogen bonding between NH and thiophene S) and packing patterns .

- ORTEP-3 : For generating thermal ellipsoid diagrams to assess positional disorder .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize photocatalytic degradation studies of aniline derivatives like 2-ethyl-N-(thiophen-2-ylmethyl)aniline?

Methodological Answer:

- Variables : Optimize catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH (3–9), and irradiation time using a three-factor Box-Behnken design.

- Response Surface Methodology (RSM) : Model degradation efficiency (%) to identify optimal conditions. For example, achieved >90% aniline degradation under solar simulation .

- Validation : Use LC-MS to track intermediate products (e.g., hydroxylated derivatives) and assess mineralization via TOC analysis.

Q. What computational approaches predict the electronic properties and reactivity of 2-ethyl-N-(thiophen-2-ylmethyl)aniline?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps (e.g., ~4.2 eV for similar aniline derivatives) and Fukui indices to predict electrophilic/nucleophilic sites .

- Molecular Docking : Screen against biological targets (e.g., enzymes in aniline degradation pathways) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. How to resolve contradictions in reported bioactivity data for thiophene-containing aniline derivatives?

Methodological Answer:

- Comparative Assays : Standardize testing conditions (e.g., cell lines, exposure times) for cytotoxicity studies.

- Metabolite Profiling : Use HRMS to identify degradation products that may influence activity discrepancies .

- Structural Analog Analysis : Compare with privileged substructures (e.g., bicyclic amines) to evaluate scaffold-specific interactions .

Q. What strategies address challenges in crystallizing 2-ethyl-N-(thiophen-2-ylmethyl)aniline for X-ray diffraction studies?

Methodological Answer:

Q. How does the electronic structure of the thiophene ring influence the stability of 2-ethyl-N-(thiophen-2-ylmethyl)aniline under oxidative conditions?

Methodological Answer:

- Cyclic Voltammetry : Measure oxidation potentials (e.g., ~1.2 V vs. Ag/AgCl) to assess susceptibility to electrophilic attack at the sulfur atom.

- EPR Spectroscopy : Detect radical intermediates formed during oxidation .

- Computational Mapping : Identify electron-deficient regions using Mulliken charges from DFT outputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.